Methyl 8-(cyclopropanecarboxamido)-9H-carbazole-2-carboxylate
Description
Methyl 8-(cyclopropanecarboxamido)-9H-carbazole-2-carboxylate is a carbazole derivative featuring a cyclopropanecarboxamido substituent at position 8 and a methyl carboxylate group at position 2. Carbazoles are heteroaromatic compounds with a wide range of applications in pharmaceuticals, organic electronics, and materials science due to their planar structure, π-conjugation, and tunable electronic properties. The introduction of substituents like cyclopropane rings and ester/amide groups can significantly alter solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
methyl 8-(cyclopropanecarbonylamino)-9H-carbazole-2-carboxylate |
InChI |
InChI=1S/C18H16N2O3/c1-23-18(22)11-7-8-12-13-3-2-4-14(16(13)19-15(12)9-11)20-17(21)10-5-6-10/h2-4,7-10,19H,5-6H2,1H3,(H,20,21) |
InChI Key |
HYXRYQYCRBSSIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=C(N2)C(=CC=C3)NC(=O)C4CC4 |
Origin of Product |
United States |
Biological Activity
Methyl 8-(cyclopropanecarboxamido)-9H-carbazole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₁N₃O₃
- Molecular Weight : 241.25 g/mol
The compound features a carbazole core, which is known for its diverse biological properties. The presence of the cyclopropanecarboxamide moiety is believed to enhance its activity through specific interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of carbazole derivatives, including this compound. Research indicates that carbazole compounds can induce apoptosis in cancer cells, primarily through the activation of the p53 pathway, which is crucial for tumor suppression.
Case Study:
In a study evaluating various carbazole derivatives, this compound exhibited significant cytotoxic effects against melanoma cells. The compound was shown to increase caspase activity, promoting apoptosis selectively in cancerous cells while sparing normal melanocytes .
| Compound | IC₅₀ (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 1.5 | BRAF-mutated melanoma | p53 activation, apoptosis |
| ECCA | 2.0 | BRAF-wild-type melanoma | p53 activation, apoptosis |
Antioxidant Properties
Carbazole derivatives are also recognized for their antioxidant properties. Studies suggest that these compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Research Findings:
A study demonstrated that this compound exhibited a dose-dependent increase in antioxidant activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest that the compound has favorable absorption characteristics and moderate permeability across biological membranes.
| Parameter | Value |
|---|---|
| Log P (octanol-water) | 3.36 |
| GI Absorption | High |
| BBB Permeant | Yes |
Toxicological assessments indicate that at therapeutic doses, this compound exhibits minimal toxicity to normal cells, making it a promising candidate for further development as an anticancer agent .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Carbazole Derivatives
Key Observations:
Substituent Diversity and Positional Effects: The target compound’s cyclopropanecarboxamido group at position 8 is unique among the compared derivatives, which typically feature substituents at positions 3, 5, or 6 (e.g., nitro, pyridinyl, or thiophene groups). The methyl carboxylate at position 2 is structurally analogous to ester groups in compound 8 but differs in position and electronic effects.
Physical Properties: Melting points vary widely (122–240°C), influenced by substituent polarity and molecular symmetry.
Spectral Characteristics :
- IR Spectroscopy : The amide group in the target compound would exhibit N-H stretches (~3300 cm⁻¹) and amide I/II bands (~1650/1550 cm⁻¹), contrasting with nitro (1578 cm⁻¹ in 7b ) or aldehyde (1657 cm⁻¹ in 9c ) absorptions.
- ¹H-NMR : Cyclopropane protons typically resonate as multiplets (δ 1.0–2.0), distinct from aromatic protons in other derivatives (e.g., δ 8.36 for H2 in 7b ).
Synthetic Methods :
- Compounds 7b , 9a–c , and 8 were synthesized via Suzuki-Miyaura cross-coupling or palladium-catalyzed reactions. The target compound could be synthesized similarly, with amidation or esterification steps introducing the cyclopropane and carboxylate groups.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the carbazole core, often via Suzuki-Miyaura cross-coupling followed by Cadogan reductive cyclization.
- Introduction of the carboxylate group at the 2-position of the carbazole ring.
- Amide bond formation between the carbazole carboxylate and cyclopropanecarboxylic acid or its activated derivatives.
This approach leverages well-established palladium-catalyzed coupling reactions and reductive cyclizations to build the carbazole scaffold with precise regiocontrol and functional group tolerance.
Carbazole Core Formation via Suzuki-Miyaura Coupling and Cadogan Cyclization
A key method for synthesizing carbazole derivatives involves the Suzuki-Miyaura coupling of haloarenes with arylboronic acids to form 2-nitrobiphenyl intermediates, followed by Cadogan reductive cyclization to close the carbazole ring system.
Step 1: Preparation of boronate ester intermediate
For example, 3-bromobenzoic acid methyl ester is converted to 3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzoic acid methyl ester using bis(pinacolato)diboron under nitrogen atmosphere with 82% yield.Step 2: Suzuki-Miyaura cross-coupling
The boronate ester is coupled with 2-bromonitrobenzene in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst and potassium carbonate in toluene at reflux, yielding 2'-nitro-biphenyl-3-carboxylic acid methyl ester in 85% isolated yield.Step 3: Cadogan reductive cyclization
Treatment of the 2-nitrobiphenyl derivative with triphenylphosphine in o-dichlorobenzene induces reductive cyclization, producing a mixture of 9H-carbazole-1-carboxylic acid methyl ester and 9H-carbazole-3-carboxylic acid methyl ester in combined yields of 96% (ratio 1:1), with each isolated in approximately 48% yield.
This sequence efficiently constructs the carbazole core with a carboxylate group positioned for further functionalization.
Amide Bond Formation with Cyclopropanecarboxylic Acid Derivatives
The introduction of the cyclopropanecarboxamido group at the 8-position of the carbazole ring typically involves:
- Activation of the carboxylic acid functionality of cyclopropanecarboxylic acid (e.g., conversion to acid chloride or use of coupling reagents such as carbodiimides).
- Nucleophilic substitution by the amino group at the 8-position of the carbazole derivative or via direct amide coupling with suitable carbazole precursors.
While specific detailed protocols for this exact compound are limited in the literature, analogous carbazole carboxamide compounds have been prepared using standard amide coupling techniques under mild conditions, ensuring preservation of functional groups and high yields.
Alternative Synthetic Routes and Functionalization
Other synthetic strategies reported for carbazole derivatives include:
- Use of 2,3,4,9-tetrahydro-1H-carbazol-1-ones as precursors for highly functionalized carbazole derivatives, which can be further modified to introduce amide groups and other substituents.
- Employing sodium hydride and ethyl formate for formylation reactions followed by purification steps to obtain functionalized carbazole intermediates, which may be adapted for amide coupling.
Data Table: Summary of Key Synthetic Steps and Yields
Research Findings and Notes
- The Suzuki-Miyaura coupling followed by Cadogan reductive cyclization is a robust and high-yielding method to prepare carbazole carboxylates with precise substitution patterns, essential for subsequent functionalization steps.
- Amide bond formation with cyclopropanecarboxylic acid derivatives is typically achieved via standard peptide coupling chemistry, which is well-documented for carbazole carboxamide compounds with kinase inhibitory activity.
- Functional group tolerance in these reactions is high, allowing for the introduction of sensitive moieties such as cyclopropane rings without degradation.
- Purification methods such as column chromatography and recrystallization are routinely employed to obtain pure intermediates and final products.
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for Methyl 8-(cyclopropanecarboxamido)-9H-carbazole-2-carboxylate, and what key reaction steps are involved?
- Methodology : The compound can be synthesized via multi-step protocols:
Core Carbazole Formation : Start with a substituted carbazole scaffold, such as methyl 9H-carbazole-2-carboxylate, synthesized via Ullmann coupling or Friedel-Crafts alkylation .
Amidation at Position 8 : Introduce the cyclopropanecarboxamide group using coupling agents (e.g., EDC/HOBt) under inert conditions.
Functionalization : Optimize solvent systems (e.g., DMF or DCM) and catalysts (e.g., KOH for condensation, m-CPBA for oxidation of thioethers to sulfones) to ensure regioselectivity .
- Purification : Column chromatography (silica gel, hexane/chloroform gradients) and recrystallization are critical for isolating high-purity products .
Q. How is the structure of this compound validated using spectroscopic and crystallographic methods?
- NMR Analysis : Use - and -NMR to confirm substitution patterns. For example, aromatic protons in the carbazole ring show distinct splitting (e.g., δ 7.2–8.2 ppm for H7–H8) .
- Mass Spectrometry : High-resolution MS (FAB or ESI+) confirms molecular ion peaks (e.g., m/z 226 [M+H] for methyl carbazole derivatives) .
- X-ray Crystallography : Employ SHELXL for refinement, ensuring proper handling of twinning or high-resolution data. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential dust inhalation risks.
- Emergency Measures : For spills, neutralize with NaHCO and adsorb with inert materials. For ingestion, rinse mouth and seek medical attention .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing side reactions like over-oxidation or dimerization?
- Optimization Strategies :
- Temperature Control : Lower reaction temperatures (0–25°C) reduce undesired oxidation of thioethers to sulfones .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling steps to enhance efficiency .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require strict anhydrous conditions .
Q. How do researchers resolve regioselectivity challenges in carbazole functionalization?
- Analytical Tools :
- HMBC NMR : Correlate - long-range couplings to distinguish substituent positions. For example, para-brominated carbons show specific correlations with adjacent protons .
- X-ray Diffraction : Resolve ambiguities in substitution patterns (e.g., distinguishing 8- vs. 5-bromo isomers) by analyzing bond lengths and angles .
Q. What computational or experimental approaches validate the compound’s bioactivity hypotheses?
- Docking Studies : Use molecular dynamics to assess interactions with targets like 5-HT receptors.
- In Vitro Assays : Test antihyperglycemic activity via glucose uptake assays in adipocytes, referencing structurally similar carbazole derivatives .
- SAR Analysis : Modify the cyclopropane or carboxylate groups to evaluate potency changes .
Q. How are crystallographic software packages (e.g., SHELXL) optimized for refining complex carbazole derivatives?
- Refinement Tips :
- Twinning : Apply TWIN/BASF commands in SHELXL to handle pseudo-merohedral twinning .
- Hydrogen Bonding : Restrain ADP parameters for disordered solvent molecules using ISOR/DFIX .
- Validation : Use checkCIF/PLATON to flag outliers in bond angles or torsional mismatches .
Data Contradictions and Resolution
Q. How are discrepancies in reported melting points or spectral data addressed?
- Root Causes : Variations may arise from polymorphic forms, solvent residues, or instrumentation differences.
- Mitigation :
- Reproduce synthesis under strictly controlled conditions (e.g., drying times, solvent purity).
- Cross-validate with multiple techniques (e.g., DSC for melting points, HSQC for assignments) .
Q. Why do certain synthetic routes produce unexpected byproducts, and how are they characterized?
- Byproduct Identification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
